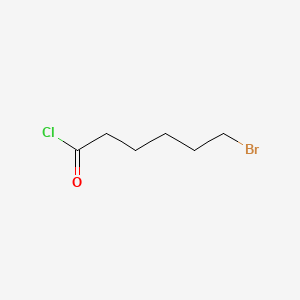

6-Bromohexanoyl chloride

Descripción

Significance and Multifaceted Role as a Strategic Chemical Intermediate

6-Bromohexanoyl chloride, a bifunctional molecule, holds a significant position in modern organic synthesis. ontosight.ai Its structure is characterized by a six-carbon acyl chloride chain with a bromine atom at the terminal (omega) position. ontosight.ai This unique arrangement of two distinct reactive sites—the highly electrophilic acyl chloride and the versatile bromo group—makes it a valuable and strategic intermediate in the construction of complex molecular architectures. ontosight.ailookchem.com

The acyl chloride functional group readily participates in a variety of acylation reactions, such as the formation of esters and amides, by reacting with nucleophiles like alcohols and amines. ontosight.ai Simultaneously, the terminal bromine atom can be displaced through nucleophilic substitution or involved in the formation of organometallic reagents, providing a handle for further carbon-carbon bond formation or the introduction of other functional groups. nih.gov This dual reactivity allows for sequential and controlled modifications, making this compound a key building block in multi-step syntheses. sigmaaldrich.com

Its application spans several areas of chemical research and industry. It is utilized as a key intermediate in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comthermofisher.com For instance, it has been employed in the preparation of specific organic molecules like (S)- or (R)-N-(6-bromohexanoyl)-α-methylbenzylamine, 1-bromoheptadecan-6-one, and 1-bromooctadecan-6-one. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The compound's utility is rooted in its ability to introduce a six-carbon linker with a reactive handle at the end, a common motif in pharmacologically active compounds and specialized polymers. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C6H10BrClO | midlandsci.comnih.gov |

| Molecular Weight | 213.50 g/mol | sigmaaldrich.commidlandsci.com |

| Appearance | Colorless to light yellow liquid | ontosight.aitcichemicals.com |

| Boiling Point | 130 °C at 20 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | ~1.395 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | ~1.486 at 20 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 22809-37-6 | sigmaaldrich.commidlandsci.comsigmaaldrich.com |

| InChI Key | HBPVGJGBRWIVSX-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Evolution of Research Perspectives on Bromoacyl Halides in Organic Synthesis

The study and application of bromoacyl halides, such as this compound, are intrinsically linked to the broader evolution of halogenation chemistry in organic synthesis. Historically, molecular bromine (Br2) was the primary reagent for bromination reactions. nih.gov However, its hazardous and corrosive nature spurred significant research over several decades into the development of safer and more manageable solid bromine carriers and alternative brominating agents. nih.gov This shift has broadened the scope and applicability of bromo-functionalized compounds in synthesis.

Research has increasingly focused on the unique reactivity of organobromine compounds. Bromination is recognized as one of the most critical transformations in organic synthesis, enabling a wide array of subsequent reactions. nih.gov These include not only simple substitutions but also more complex processes like cohalogenation, oxidation, cyclization, and rearrangement reactions. nih.gov The presence of a bromine atom in a molecule offers a reliable site for introducing molecular diversity.

Modern synthetic strategies often leverage the specific reactivity of different halogen atoms. For example, the development of reagents like N-bromosuccinimide (NBS) has allowed for highly selective bromination at allylic and benzylic positions, a level of control not easily achieved with molecular bromine. youtube.com Furthermore, the study of halohydrin formation, where alkenes react with halogens in the presence of water, has provided pathways to bifunctional molecules containing both a halogen and a hydroxyl group. masterorganicchemistry.comorganic-chemistry.org These advancements highlight a continuous trend towards developing more selective, efficient, and safer methods for incorporating bromine into organic molecules, thereby enhancing the synthetic utility of versatile intermediates like this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPVGJGBRWIVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066829 | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22809-37-6 | |

| Record name | 6-Bromohexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMOHEXANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 6 Bromohexanoyl Chloride

Fundamental Reaction Pathways for Acyl Chloride Formation

The conversion of the carboxylic acid functional group into an acyl chloride is a fundamental and critical step in the synthesis of 6-bromohexanoyl chloride. This is achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Optimized Halogenation Procedures

The primary and most direct route to this compound involves the chlorination of 6-bromohexanoic acid. The optimization of this procedure hinges on the careful selection of the chlorinating agent and reaction conditions to ensure high yields and purity, while preventing side reactions involving the bromo-substituent present at the other end of the carbon chain. The key is to transform the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion. youtube.com

Refinement of Carboxylic Acid Chlorination Techniques

The conversion of 6-bromohexanoic acid to this compound is most commonly accomplished using one of several standard chlorinating agents, each with its own advantages and specific operational requirements. libretexts.org

Thionyl Chloride (SOCl₂) : This is a widely used reagent for preparing acyl chlorides from carboxylic acids. libretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product. chemguide.co.ukcommonorganicchemistry.com Conditions often involve heating the carboxylic acid in neat thionyl chloride or using an inert solvent. wikipedia.org

Oxalyl Chloride ((COCl)₂) : Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride also produces only gaseous byproducts (carbon dioxide, carbon monoxide, and HCl), facilitating an easier workup. website-files.com The reaction is typically conducted at or below room temperature in an inert solvent like dichloromethane. wikipedia.org

Phosphorus Pentachloride (PCl₅) : PCl₅ is another effective, albeit highly reactive, solid reagent for this conversion. libretexts.org A significant drawback is the formation of phosphoryl chloride (POCl₃) as a byproduct, which is a high-boiling liquid and can complicate the isolation of the desired acyl chloride. chemguide.co.ukcommonorganicchemistry.com

The choice of reagent is often a balance between reactivity, cost, and ease of purification. For many applications, thionyl chloride and oxalyl chloride are preferred due to the volatile nature of their byproducts.

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Physical State | Typical Conditions | Byproducts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Liquid | Reflux in neat reagent or inert solvent wikipedia.org | SO₂(g), HCl(g) chemguide.co.uk | Gaseous byproducts, cost-effective | Reagent is corrosive and moisture-sensitive |

| Oxalyl Chloride ((COCl)₂) | Liquid | Room temp in inert solvent, cat. DMF wikipedia.org | CO(g), CO₂(g), HCl(g) website-files.com | Milder conditions, clean reaction, gaseous byproducts | Higher cost than SOCl₂, toxic |

Catalytic Systems in this compound Synthesis

Catalysis is integral to modern synthetic chemistry, offering pathways to increased reaction rates, milder conditions, and greater efficiency.

Investigation of Lewis Acid Catalysis in Acylation Reactions

While strong Lewis acids like aluminum chloride are hallmarks of Friedel-Crafts acylation using acyl chlorides, their role in the synthesis of acyl chlorides from carboxylic acids is less direct. Instead, the most significant catalytic activity in this context comes from N,N-dimethylformamide (DMF). masterorganicchemistry.com

When using thionyl chloride or oxalyl chloride, a catalytic amount of DMF is often added to accelerate the reaction. wikipedia.orgyoutube.com DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier reagent, an iminium salt intermediate. website-files.comorganic-chemistry.org This intermediate reacts with the carboxylic acid to form a reactive anhydride-type species, which is then readily converted to the acyl chloride upon attack by a chloride ion, regenerating the DMF catalyst in the process. website-files.comorganic-chemistry.org This catalytic cycle allows the reaction to proceed under much milder conditions than would otherwise be possible.

Exploration of Transition Metal Catalysis for Acyl Halide Formation

The application of transition metals to catalyze the formation of acyl chlorides from carboxylic acids is an emerging area of research. While not yet a standard method for a compound like this compound, these approaches point toward future synthetic possibilities.

One innovative method employs a ruthenium-based photocatalyst. rsc.org In this system, an aldehyde can be converted to an acid chloride using N-chlorosuccinimide in the presence of the ruthenium catalyst and visible light. rsc.org While this starts from an aldehyde rather than a carboxylic acid, it represents a transition metal-catalyzed route to the acyl chloride functional group.

Other research has focused on the decarbonylation of carboxylic acids catalyzed by transition metals like nickel and palladium, which yields olefins. rsc.org This highlights a key challenge in the field: controlling the reactivity of organometallic intermediates to favor the desired acyl halide product over undesired pathways like decarbonylation.

Green Chemistry Approaches in Synthetic Design

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety.

Atom Economy : The principle of maximizing the incorporation of all materials used in the process into the final product is best served by reagents like thionyl chloride and oxalyl chloride. Their gaseous byproducts remove themselves from the reaction, leading to a higher atom economy compared to phosphorus pentachloride, which generates the liquid waste product POCl₃. chemguide.co.uk

Catalysis : The use of catalytic DMF exemplifies a core green chemistry principle. masterorganicchemistry.comyoutube.com By using a small, substoichiometric amount of catalyst, the reaction becomes more efficient, often requiring less energy and reducing the need for stoichiometric activating agents.

Safer Solvents : Many traditional protocols for acyl chloride synthesis use halogenated solvents like dichloromethane. Research into greener, bio-based alternative solvents such as Cyrene™ is underway for related reactions like amide formation from acid chlorides, offering a path to reduce reliance on toxic and environmentally persistent solvents.

Waste Prevention : Optimizing reaction conditions to maximize yield and selectivity directly prevents waste generation. The development of robust, high-yielding catalytic processes is the most effective way to achieve this goal.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Synthetic Consideration | Improvement Strategy |

|---|---|---|

| Atom Economy | Choice of Chlorinating Agent | Use SOCl₂ or (COCl)₂ to generate only gaseous byproducts. chemguide.co.uk |

| Catalysis | Reaction Activation | Employ catalytic DMF to increase reaction rate and efficiency. masterorganicchemistry.comorganic-chemistry.org |

| Safer Solvents | Reaction Medium | Replace halogenated solvents with greener alternatives like Cyrene™. |

| Waste Prevention | Byproduct Formation | Optimize reactions to maximize yield and avoid purification steps that generate waste. |

Solvent-Free or Environmentally Benign Solvent Systems

The quest for greener chemical processes has led to the exploration of reaction conditions that eliminate or replace hazardous organic solvents. For the synthesis of this compound, two promising approaches are the use of solvent-free conditions and the application of environmentally benign solvent systems like deep eutectic solvents (DESs).

A notable advancement in this area is the development of solvent-free, one-pot synthesis methods for structurally similar compounds like 4-bromobutyryl chloride and 5-bromovaleryl chloride. google.com This process involves the reaction of the corresponding lactone with anhydrous hydrogen bromide to form the bromoalkanoic acid, followed by the addition of a chlorinating agent such as thionyl chloride. google.com The entire process is conducted without any organic solvent, which not only reduces environmental impact but also simplifies the reaction setup and workup, making it an efficient, energy-saving, and environmentally friendly approach. google.com Given the structural similarity, this methodology presents a strong precedent for the solvent-free synthesis of this compound from ε-caprolactone.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low volatility, low toxicity, biodegradability, and low cost. nih.govmdpi.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, with a hydrogen bond donor like urea, glycerol, or a carboxylic acid. mdpi.comnih.gov Research has shown that DESs can act as both the solvent and catalyst in various chemical transformations, including acylation reactions. nih.govnih.gov For instance, the acylation of chitin (B13524) has been successfully carried out in a DES composed of 1-allyl-3-methylimidazolium (B1248449) chloride and 1,1,3,3-tetramethylguanidine (B143053) using various acyl chlorides. nih.gov While direct synthesis of this compound in a DES has not been extensively documented, the successful application of DES in other acylation processes suggests its high potential as a recyclable and environmentally friendly medium for this synthesis. mdpi.com

Table 1: Comparison of Solvent Systems for Acyl Chloride Synthesis

| Solvent System | Description | Advantages | Disadvantages | Applicability to this compound |

| Solvent-Free | The reaction is carried out without a solvent, often in a one-pot synthesis. | Reduced waste, lower cost, simplified workup, energy-saving. google.com | May not be suitable for all substrates; potential for high viscosity. | High, based on successful synthesis of similar bromo-functionalized acyl chlorides. google.com |

| Deep Eutectic Solvents (DESs) | A mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea). mdpi.com | Biodegradable, low toxicity, low cost, recyclable, can act as a catalyst. nih.govmdpi.com | Can be challenging to separate the product from the DES; potential for side reactions with the DES components. | Promising, based on successful acylation reactions in DESs. nih.gov |

| Flow Chemistry with Greener Solvents | Continuous reaction in a microreactor using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). | Enhanced safety, better process control, potential for higher yields, use of bio-based solvents. | Requires specialized equipment; initial setup costs can be high. | Feasible, as flow synthesis of acyl chlorides has been demonstrated. acs.org |

Atom Economy and Waste Minimization Strategies

Atom economy and waste minimization are central tenets of green chemistry, aiming to maximize the incorporation of starting materials into the final product and reduce the generation of hazardous byproducts.

The conventional synthesis of acyl chlorides from carboxylic acids often employs reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.orglibretexts.org From an atom economy perspective, thionyl chloride is a favorable choice. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org Since SO₂ and HCl are gases, they can be easily removed from the reaction mixture, simplifying purification and driving the reaction to completion. chemguide.co.uk This contrasts with phosphorus-based reagents, which generate solid or liquid phosphorus-containing byproducts that require separation and disposal. chemguide.co.uk

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Reaction Byproducts | Atom Economy | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) chemguide.co.uk | Good | Gaseous byproducts are easily removed, driving the reaction forward. chemguide.co.uk | Thionyl chloride is toxic and corrosive. libretexts.org |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Good | Milder and more selective than thionyl chloride. researchgate.net | More expensive than thionyl chloride; can generate a carcinogenic byproduct. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) chemguide.co.uk | Moderate | Effective for a wide range of carboxylic acids. | Produces a liquid byproduct (POCl₃) that requires separation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) chemguide.co.uk | Lower | Less vigorous reaction than with PCl₅. | Produces a solid byproduct that requires separation. chemguide.co.uk |

Modern synthetic strategies are exploring even more advanced methods for waste minimization. Flow chemistry , for instance, offers significant advantages for the synthesis of acyl chlorides. acs.org By conducting the reaction in a continuous flow reactor, it is possible to achieve better control over reaction parameters, leading to higher yields and reduced byproduct formation. researchgate.net Furthermore, flow systems can enhance safety, especially when dealing with hazardous reagents like phosgene, which can be generated and consumed in situ, avoiding the need for storage and transport. acs.org

Another innovative approach is mechanochemical synthesis , which involves performing reactions in a ball mill. This solvent-free technique can lead to higher reaction rates and yields, and in some cases, can enable reactions that are difficult to achieve in solution. While not yet widely reported for the synthesis of this compound, mechanochemistry has been successfully applied to the synthesis of other organic compounds, including amides and dipeptides, suggesting its potential as a highly sustainable method for acyl chloride production. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Bromohexanoyl Chloride

Mechanistic Pathways of Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides, including 6-bromohexanoyl chloride, is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction is fundamental to the synthesis of a wide array of carboxylic acid derivatives.

Detailed Analysis of Addition-Elimination Processes

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. chemguide.co.uksavemyexams.com

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbon atom susceptible to nucleophilic attack. libretexts.orglibretexts.org This initial attack results in the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.ukyoutube.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is typically unstable and rapidly undergoes elimination. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. chemguide.co.ukyoutube.com Concurrently, the chloride ion, being a good leaving group, is expelled. khanacademy.org Finally, a proton is abstracted from the original nucleophile, often by the eliminated chloride ion, to yield the final substitution product and hydrogen chloride. libretexts.orgchemguide.co.uk

Influence of Nucleophile Basicity and Steric Hindrance

The rate and success of nucleophilic acyl substitution are significantly influenced by the properties of the attacking nucleophile.

Basicity: Generally, for a given attacking atom, nucleophilicity parallels basicity. libretexts.org A more basic nucleophile is typically a better nucleophile. For instance, a hydroxide (B78521) ion is a much more potent nucleophile than a neutral water molecule. libretexts.org However, this correlation is not always straightforward and can be influenced by the solvent. libretexts.orgmasterorganicchemistry.comnih.gov In polar aprotic solvents, stronger bases are better nucleophiles, while in protic solvents, this trend can be reversed due to solvation effects. libretexts.orglibretexts.org

Steric Hindrance: The rate of nucleophilic attack is sensitive to steric bulk. khanacademy.orgmasterorganicchemistry.com Large, bulky nucleophiles will react more slowly than smaller, less hindered ones due to the difficulty in approaching the electrophilic carbonyl carbon. masterorganicchemistry.com Similarly, steric hindrance on the acyl chloride itself, near the carbonyl group, can also impede the reaction.

Impact of the Bromo-Substituent on Acyl Chloride Reactivity

The bromine atom at the 6-position of the hexanoyl chain, while distant from the acyl chloride group, can still exert some influence on the molecule's reactivity.

Inductive Effects and Electronic Perturbations

The primary influence of the bromo-substituent is its electron-withdrawing inductive effect (-I effect). libretexts.orgacs.org Halogens are more electronegative than carbon and thus pull electron density towards themselves. acs.org This effect is transmitted through the carbon chain, although it weakens with distance. For this compound, the inductive effect of the bromine atom on the distant carbonyl group is relatively modest. However, this electron-withdrawing nature can slightly increase the electrophilicity of the carbonyl carbon, potentially making it marginally more reactive towards nucleophiles compared to a non-halogenated analogue. libretexts.org

Competing Reaction Channels and Selectivity Control

The bifunctional nature of this compound presents the possibility of competing reactions. While the acyl chloride is significantly more reactive towards most nucleophiles than the primary alkyl bromide, certain reaction conditions or specific nucleophiles could lead to reactions at both sites.

For example, strong, hard nucleophiles will preferentially attack the hard electrophilic center of the carbonyl carbon. However, softer nucleophiles might show some reactivity towards the softer electrophilic carbon attached to the bromine.

Controlling selectivity is crucial when using this compound in synthesis. This is typically achieved by:

Choice of Nucleophile: Using nucleophiles that are known to react selectively with acyl chlorides over alkyl halides.

Reaction Conditions: Employing low temperatures can often favor the more kinetically controlled reaction at the highly reactive acyl chloride.

Protecting Groups: In more complex syntheses, it might be necessary to protect one of the functional groups to ensure the desired reaction occurs at the other.

For instance, this compound has been utilized in the preparation of (S)- or (R)-N-(6-bromohexanoyl)-α-methylbenzylamine and 1-bromoheptadecan-6-one, illustrating its use as a bifunctional building block where the acyl chloride is the primary site of reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Interactive Table of Reaction Parameters

| Parameter | Influence on Reactivity | General Trend |

| Nucleophile Strength | Stronger nucleophiles increase reaction rate. | Increases with basicity (in aprotic solvents). libretexts.org |

| Steric Hindrance | Increased steric bulk decreases reaction rate. | Larger groups on nucleophile or acyl chloride slow the reaction. masterorganicchemistry.com |

| Solvent Polarity | Protic solvents can solvate and deactivate nucleophiles. | Aprotic solvents can enhance nucleophilicity. libretexts.orglibretexts.org |

| Leaving Group Ability | Better leaving groups facilitate the elimination step. | Chloride is a good leaving group. |

Advanced Applications in Organic Synthesis and Materials Science Utilizing 6 Bromohexanoyl Chloride

Synthesis of Complex Organic Molecules and Functional Materials

The unique structure of 6-bromohexanoyl chloride makes it an ideal reagent for introducing a six-carbon linker that can be further modified. This capability is exploited in the synthesis of various biologically active and functional molecules.

Derivatization for Xanthene and Xanthone (B1684191) Architectures

This compound is instrumental in the functionalization of xanthene and xanthone scaffolds, which are core structures in many biologically active compounds. In one approach, it is used in a Friedel-Crafts acylation reaction to introduce flexible side-chains onto the xanthene core at the 2,7-positions. nih.gov This modification is a key step in creating ligands designed to stabilize G-quadruplex DNA, a target for anticancer drug development. The acyl chloride group reacts with the aromatic xanthene core, while the terminal bromine is later substituted with various amines to complete the synthesis of the target ligands. nih.gov

Similarly, derivatives of mangiferin (B1668620), a natural compound with a xanthone structure, have been synthesized using this compound to develop new anti-obesity agents. rsc.org The process involves reacting amino acid methyl esters with this compound to create bromo-functionalized intermediates, which are then coupled to the mangiferin scaffold. rsc.org This modification aims to improve properties like liposolubility and biological potency. rsc.org

Table 1: Synthesis of Xanthene/Xanthone Derivatives

| Starting Material | Reagent | Reaction Type | Intermediate/Product | Application | Source(s) |

|---|---|---|---|---|---|

| Xanthene | This compound, AlCl₃ | Friedel-Crafts Acylation | 2,7-di-(6-bromohexanoyl)xanthene | G-Quadruplex Ligands | nih.gov |

| Mangiferin Scaffold | This compound-Amino Acid Adducts | Acylation/Coupling | Mangiferin Amino Acid Derivatives | Anti-obesity Agents | rsc.org |

Functionalization of Chitosan (B1678972) for Biomedical Applications

Chitosan, a biocompatible and biodegradable polysaccharide, is often chemically modified to enhance its properties for biomedical use. This compound is employed to prepare water-soluble, cationic chitosan derivatives with antibacterial properties. mdpi.com The process involves a chemoselective functionalization at the amino group of chitosan. The acyl chloride end of this compound reacts with the amino groups on the chitosan backbone, introducing a bromo-terminated spacer arm. This bromide is subsequently reacted with a tertiary amine, like trimethylamine (B31210), to introduce a permanent positive charge (quaternization), which is crucial for antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com This modification overcomes the limited solubility of native chitosan in non-acidic media. mdpi.com

Development of Ferrocene (B1249389) Derivatives with Biological Activity

Ferrocene-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for aromatic groups in bioactive molecules. This compound is a key reagent in the synthesis of ferrocene derivatives designed as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. mdpi.comresearchgate.net The synthesis is achieved through the acylation of ferrocene with this compound, typically using a Lewis acid catalyst like aluminum chloride. mdpi.com This reaction attaches the 6-bromohexanoyl chain to one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule. The resulting (6-bromo-1-oxohexyl)ferrocene (B12286952) is a versatile intermediate where the terminal bromine can be substituted to introduce other functional groups, such as a selenocyanide group, to create the final, biologically active HDAC inhibitor. mdpi.comresearchgate.net

Table 2: Synthesis of Ferrocene Derivatives

| Starting Material | Reagent | Reaction Type | Intermediate Product | Target Compound Class | Source(s) |

|---|---|---|---|---|---|

| Ferrocene | This compound, AlCl₃ | Friedel-Crafts Acylation | (6-Bromo-1-oxohexyl)ferrocene | Histone Deacetylase (HDAC) Inhibitors | mdpi.comresearchgate.net |

Synthesis of Quinazoline (B50416) Derivatives for Therapeutic Research

Quinazoline-based molecules are vital scaffolds in the development of therapeutic agents, particularly as enzyme inhibitors in cancer therapy. This compound has been used to derivatize existing quinazoline structures to create novel agents targeting the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com In a specific example, the known EGFR inhibitor 6-amino-4-[(3-bromophenyl)amino]quinazoline is reacted with this compound. nih.gov The acyl chloride selectively forms an amide bond with the 6-amino group on the quinazoline ring, introducing a flexible hexanoyl linker. nih.govresearchgate.net This linker serves to connect the quinazoline core to other functional moieties, such as tridentate chelating agents, which can coordinate with metals like Rhenium and Technetium-99m. nih.govmdpi.com The resulting complex is investigated for its potential in cancer diagnosis and therapy. nih.gov

Polymer Functionalization and Advanced Material Design

The ability of this compound to covalently attach to polymer backbones and provide a reactive site for further modification makes it a valuable tool in materials science for tailoring polymer properties.

Grafting Reactions onto Polymer Backbones for Property Modulation

This compound is utilized in the post-polymerization modification of polymer backbones to introduce functional side chains, thereby modulating the material's properties for specific applications. A notable example is its use in creating anion exchange membranes (AEMs) for fuel cells. google.comresearchgate.net In this process, a triblock copolymer, such as polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS), is functionalized via a Friedel-Crafts acylation reaction. google.com The this compound reacts with the styrene (B11656) units of the polymer in the presence of a Lewis acid catalyst. google.com This grafts the bromo-functional hexanoyl side chain onto the polymer backbone. The terminal bromine atom is then quaternized with an amine, introducing the positive charges necessary for hydroxide (B78521) ion conduction in the AEM. google.com This method allows for the creation of advanced materials with tailored ion-conducting and mechanical properties. researchgate.net

Another strategy involves using this compound to synthesize azide-functionalized molecules. mcmaster.ca The acyl chloride is first reacted with an alcohol, and the terminal bromine is then converted to an azide (B81097). This azide-containing molecule can then be grafted onto a polymer backbone containing a strained alkyne via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" reaction. mcmaster.ca This approach provides a highly efficient and specific method for polymer functionalization.

Table 3: Polymer Grafting with this compound

| Polymer Backbone | Grafting Method | Functional Group Introduced | Application | Source(s) |

|---|---|---|---|---|

| Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS) | Friedel-Crafts Acylation | Bromohexanoyl side chains (later quaternized) | Anion Exchange Membranes (AEMs) | google.comresearchgate.net |

| Poly(DIBO) (polymer with strained alkyne) | Click Chemistry (SPAAC) with azide derived from this compound | Triazole-linked side chains | Functional Polymer Scaffolds | mcmaster.ca |

Synthesis of Anion Exchange Membranes and Ionomers

A significant application of this compound is in the fabrication of anion exchange membranes (AEMs) and ionomers, which are critical components in electrochemical devices like fuel cells. The compound serves as a grafting agent to introduce spacer chains onto a stable polymer backbone, which can then be functionalized to create ion-conductive sites.

A prominent method involves the Friedel-Crafts acylation of a base polymer, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), with this compound. researchgate.netresearchgate.net This reaction attaches a 6-bromo-1-oxohexyl side chain to the polymer's aromatic rings. The resulting ketone can then be reduced, and the terminal bromo group is subsequently quaternized with a tertiary amine (like trimethylamine or 1-methylimidazole) to form the quaternary ammonium (B1175870) groups that facilitate anion transport. researchgate.net This synthetic strategy allows for precise control over the degree of functionalization and the length of the spacer arm, which are crucial factors in determining the membrane's properties, including ionic conductivity and mechanical stability. researchgate.netsigmaaldrich.com Polystyrene-based polymers can also be grafted with bromo-alkyl chains of varying lengths via Friedel-Crafts acylation to produce hydroxide-ion-conducting ionomers for use as catalyst binders. sigmaaldrich.com

| Polymer Backbone | Reagent | Reaction Type | Resulting Functionality | Application |

| Poly(phenylene oxide) (PPO) | This compound | Friedel-Crafts Acylation | Bromo-alkyl side chains | Anion Exchange Membranes (AEMs) researchgate.net |

| Polystyrene | This compound | Friedel-Crafts Acylation | Bromo-alkyl side chains | Hydroxide-Ion-Conducting Ionomers sigmaaldrich.com |

Precursor in Pharmaceutical and Agrochemical Research

The dual reactivity of this compound makes it an essential intermediate in the synthesis of new chemical entities for pharmaceutical and agrochemical applications. chemimpex.comlookchem.com It enables the construction of complex molecules by allowing for the introduction of a hexanoyl linker that can be further modified. chemimpex.com

This compound is employed in the preparation of various intermediates that are precursors to biologically active molecules. chemimpex.comsigmaaldrich.com For instance, it is used to synthesize ketone and amide analogs of Transkarbam 12, a compound known to be a highly active transdermal permeation enhancer. sigmaaldrich.com By reacting this compound with appropriate amines or other nucleophiles, chemists can create a library of derivatives to study structure-activity relationships. chemimpex.comsigmaaldrich.com

Other documented applications include its use in preparing compounds such as (S)- or (R)-N-(6-bromohexanoyl)-α-methylbenzylamine and long-chain bromo-ketones like 1-bromoheptadecan-6-one and 1-bromooctadecan-6-one. sigmaaldrich.comsigmaaldrich.com These intermediates serve as foundational structures for more complex target molecules in drug discovery and medicinal chemistry. chemimpex.com

| Intermediate Synthesized | Precursor | Purpose/Application Area |

| Ketone/Amide Analogs of Transkarbam 12 | This compound | Research on transdermal permeation enhancers sigmaaldrich.com |

| (S)- or (R)-N-(6-bromohexanoyl)-α-methylbenzylamine | This compound | Chiral intermediate for organic synthesis sigmaaldrich.comsigmaaldrich.com |

| 1-Bromoheptadecan-6-one | This compound | Intermediate for further chemical synthesis sigmaaldrich.comsigmaaldrich.com |

| 1-Bromooctadecan-6-one | This compound | Intermediate for further chemical synthesis sigmaaldrich.comsigmaaldrich.com |

The utility of this compound extends to its role as a strategic building block for creating active pharmaceutical ingredients (APIs) and new agrochemicals. chemimpex.comtcichemicals.com Its structure is particularly advantageous because the acyl chloride end can readily form stable amide or ester bonds by reacting with amines or alcohols on a core molecule. The terminal bromide on the six-carbon chain then acts as a reactive handle for subsequent modifications. chemimpex.com

This bifunctionality allows for a modular approach in synthesis. A pharmacophore or a pesticide's core structure can be linked to the acyl chloride, and the bromo-terminated spacer arm can then be used to attach other functional groups that might modulate solubility, cell permeability, or binding affinity. This makes it an essential tool for modifying existing compounds to create new derivatives with improved efficacy and desired properties. chemimpex.comtcichemicals.com

Role in Bioconjugation Chemistry

In the field of bioconjugation, where different molecular entities are linked to create novel functional systems, this compound serves as a valuable cross-linking reagent. chemimpex.com Its ability to connect biomolecules to other molecules, surfaces, or nanoparticles is critical for developing diagnostic tools, targeted drug delivery systems, and biosensors.

The reaction mechanism in bioconjugation typically involves two steps. First, the highly reactive acyl chloride group is reacted with a nucleophilic group on a biomolecule, such as a primary amine (-NH2) on a lysine (B10760008) residue of a protein, to form a stable amide bond. This step effectively tethers the bromo-hexyl spacer to the biomolecule. The terminal bromine atom can then be used in a second step to attach another molecule of interest, for example, through a nucleophilic substitution reaction. This strategic introduction of a hexanoyl spacer arm can help to overcome steric hindrance and preserve the biological activity of the conjugated molecule. chemimpex.com

Sophisticated Analytical Methodologies for the Characterization and Purity Assessment of 6 Bromohexanoyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the fundamental characterization of 6-bromohexanoyl chloride, offering insights into its molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different methylene (B1212753) groups and the protons adjacent to the carbonyl and bromo functionalities can be observed. chemicalbook.com The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. For instance, the protons on the carbon adjacent to the electron-withdrawing carbonyl group (α-protons) and the bromo group are shifted downfield. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

| Protons on C2 | ~2.93 |

| Protons on C3 | ~1.74 |

| Protons on C4 | ~1.52 |

| Protons on C5 | ~1.89 |

| Protons on C6 | ~3.41 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. guidechem.com Each unique carbon atom in this compound gives rise to a distinct signal. guidechem.com

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed for a more detailed structural assignment. COSY experiments establish correlations between coupled protons, helping to identify adjacent methylene groups. HSQC experiments correlate proton signals with their directly attached carbon atoms, confirming the C-H connectivity.

High-resolution Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. libretexts.org This band typically appears in the region of 1750-1815 cm⁻¹. The presence of the electron-withdrawing chlorine atom shifts this band to a higher frequency compared to a typical ketone. pressbooks.pub

Another key absorption is the C-Br stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | Stretch | 1750 - 1815 | Strong |

| Alkyl Halide (C-Br) | Stretch | 500 - 700 | Medium to Strong |

| Methylene (C-H) | Stretch | 2850 - 3000 | Medium |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of this compound and for analyzing its fragmentation patterns. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. whitman.edu

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. chemicalbook.comnist.gov Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic cluster.

Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for this compound include the loss of the chlorine atom, the bromine atom, and cleavage of the carbon-carbon bonds in the alkyl chain. miamioh.edu

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for most abundant isotopes) | Possible Origin |

| [C₆H₁₀BrO]⁺ | 177/179 | Loss of Cl |

| [C₅H₈Br]⁺ | 147/149 | Loss of COCl |

| [C₆H₁₀OCl]⁺ | 133/135 | Loss of Br |

| [C₅H₈Cl]⁺ | 103/105 | Loss of Br and CO |

| [C₄H₈Br]⁺ | 135/137 | Cleavage of the alkyl chain |

Note: The relative intensities of the fragment ions will depend on the ionization energy and the stability of the resulting ions.

Chromatographic Techniques for Trace Analysis and Quantification

Chromatographic methods are vital for the separation, identification, and quantification of impurities in this compound, ensuring its purity meets the required specifications.

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile impurities, such as other alkyl halides that may be present in this compound. nih.govnih.gov The use of headspace sampling can be particularly effective for the analysis of highly volatile impurities. shimadzu.comresearchgate.net

In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The use of MS/MS, with techniques like multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for the detection of trace-level impurities even in the presence of a complex matrix. mdpi.com This is crucial for identifying and quantifying potentially genotoxic impurities. nih.govnih.gov

For the analysis of less volatile impurities, including other acyl chlorides or related acidic impurities, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govoup.comoup.com UPLC utilizes smaller particle size columns, which provides higher resolution and faster analysis times compared to traditional HPLC. lcms.czresearchgate.net

The sample is dissolved in a suitable solvent and injected into the UPLC system. The components are separated based on their polarity and affinity for the stationary and mobile phases. The eluent is then introduced into the mass spectrometer for detection and quantification. nih.govnih.gov Similar to GC-MS/MS, the use of tandem mass spectrometry in UPLC-MS/MS provides excellent sensitivity and selectivity for trace impurity analysis. waters.commedscape.com Derivatization of the highly reactive acyl chloride impurities into more stable esters can sometimes be employed to improve chromatographic performance and detection. nih.govoup.com

Validation of Analytical Methods for Quality Control in Research Synthesis

The validation of analytical methods is a critical component of quality control in the research and synthesis of this compound and its derivatives. researchgate.net This process provides documented evidence that a specific analytical procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of results. researchgate.netscielo.br For reactive compounds like this compound, which is an aliphatic acyl chloride, robust and validated analytical methods are imperative for monitoring reaction progress, determining purity, and identifying potential impurities. americanpharmaceuticalreview.comresearchgate.net

Due to the high reactivity of acyl chlorides, direct analysis by common chromatographic techniques can be challenging. nih.govbohrium.com Consequently, derivatization is a widely employed strategy to convert the reactive acyl chloride into a more stable and readily analyzable derivative. americanpharmaceuticalreview.com A common approach involves converting the acyl chloride to its corresponding ester, for example, by reaction with anhydrous methanol, which can then be analyzed by High-Performance Liquid Chromatography (HPLC). researchgate.net Another effective method is pre-column derivatization using reagents like 2-nitrophenylhydrazine (B1229437), which reacts with the acyl chloride to form a product with strong ultraviolet (UV) absorption, enhancing detection sensitivity and minimizing matrix interference. nih.govgoogle.com

The validation of these analytical methods typically encompasses several key parameters as outlined by international guidelines. researchgate.netgavinpublishers.com These parameters demonstrate the method's performance and reliability.

Specificity

Specificity, or selectivity, is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comedqm.eu In the context of this compound synthesis, a specific method must be able to distinguish the target compound and its derivatives from starting materials, reagents, and by-products.

For instance, when using a derivatization strategy with 2-nitrophenylhydrazine followed by HPLC, the resulting derivative should have a unique chromatographic peak, well-separated from other potential compounds in the reaction mixture. google.com The use of a Diode Array Detector (DAD) can further enhance specificity by providing spectral information, confirming the peak's identity. google.com Research on general derivatization HPLC methods for acyl chlorides has shown that this approach offers high specificity, with no interference from related carboxylic acids or other impurities. google.com The choice of derivatization reagent is crucial; for example, 2-nitrophenylhydrazine is selected because its derivatives absorb light at a wavelength (around 395 nm) where most drug substances and their intermediates have weak absorption, thus minimizing matrix effects. nih.govbohrium.com

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

For the quality control of this compound, a validated method must demonstrate linearity over a concentration range relevant to its intended application, such as quantifying residual starting material or the final product. Typically, a minimum of five to six concentration levels are analyzed to establish the linear relationship, often evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be greater than 0.999. scielo.br

The following table illustrates typical linearity data for a validated HPLC method for acyl chlorides after derivatization, which would be representative for the analysis of this compound.

Table 1: Representative Linearity Data for Acyl Chloride Analysis

| Parameter | Result |

| Linearity Range | 0.03 - 5.0 µg/mL |

| Correlation Coefficient (r) | > 0.999 |

| Number of Calibration Points | 6 |

This table presents typical data for a validated HPLC method for acyl chlorides, which is applicable to this compound.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. gavinpublishers.com

For the analysis of this compound and its derivatives, accuracy would be assessed by spiking a placebo or a known matrix with a known quantity of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). scielo.br The recovery is then calculated. Acceptable recovery is typically within 98-102% for the assay of a finished product. gavinpublishers.com Studies on generic HPLC methods for acyl chlorides have demonstrated good accuracy, with average recoveries ranging from 87.8% to 114.1%. bohrium.comgoogle.com

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. gavinpublishers.com

Repeatability refers to the precision under the same operating conditions over a short interval of time. It is also referred to as intra-assay precision.

Intermediate precision expresses the variation within the same laboratory, for example, on different days, with different analysts, or with different equipment.

Reproducibility assesses the precision between different laboratories.

For quality control in a research synthesis setting, repeatability and intermediate precision are of primary importance. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is often required for assays of finished products. gavinpublishers.com Validated HPLC methods for acyl chlorides have shown excellent precision, with RSD values for repeated injections being less than 0.97%. google.com

Table 2: Representative Precision Data for Acyl Chloride Analysis

| Precision Level | Parameter | Acceptance Criteria |

| Repeatability (Intra-day) | RSD (%) | < 2% |

| Intermediate Precision (Inter-day) | RSD (%) | < 2% |

This table presents typical data for a validated HPLC method for acyl chlorides, which is applicable to this compound.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.com It is evaluated during the development phase to ensure the method's performance when transferred between laboratories or instruments. chromatographytoday.com

For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition

Flow rate

Column temperature

Different columns (e.g., different lots or suppliers) pharmaguideline.com

The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then evaluated. nih.gov If the results remain within acceptable limits, the method is considered robust. For example, the stability of the derivatized product over several hours is also a critical robustness parameter. google.com

Environmental Impact and Safety Research for Reactive Halogenated Organic Compounds in Academic Laboratories

Management of Potentially Genotoxic Impurities (PGIs)

Potentially Genotoxic Impurities (PGIs) are compounds that have the potential to damage DNA and are a significant concern in pharmaceutical manufacturing. uu.nl Reactive compounds like 6-Bromohexanoyl chloride, which contains both an acyl halide and an alkyl halide functional group, are often classified as PGIs due to their electrophilic nature and ability to react with nucleophilic sites on DNA. asianjpr.compharmoutsourcing.com The control of such impurities is a critical aspect of drug development and requires robust analytical methods and risk assessment strategies. uu.nltriphasepharmasolutions.com Regulatory bodies like the FDA and EMA have established guidelines, such as the Threshold of Toxicological Concern (TTC), which sets a maximum acceptable daily intake for PGIs, often at a level of 1.5 µ g/day for long-term treatment. uu.nlasianjpr.com

Detecting highly reactive PGIs like this compound at the trace levels required by regulatory guidelines presents a significant analytical challenge. uu.nlresearchgate.net The inherent reactivity of acyl halides makes them prone to degradation during analysis. Therefore, indirect analytical methods are often employed.

A common strategy involves derivatization, where the reactive PGI is converted into a more stable, analyzable product. For instance, chloroacetyl chloride, another reactive acyl halide, has been quantified by converting it into methyl 2-chloroacetate, which can then be analyzed by Gas Chromatography-Flame Ionization Detection (GC-FID). researchgate.net A similar approach could be applied to this compound.

For the direct analysis of reactive intermediates, mass spectrometry (MS) is an exceptionally sensitive technique with a large dynamic range, allowing for the detection of minor species. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose, providing both separation and highly specific detection. nih.gov

Key Analytical Techniques for PGI Detection:

| Technique | Principle | Applicability to this compound |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. Often paired with detectors like FID or Electron Capture Detector (ECD) for organohalides. researchgate.net | Suitable for indirect analysis after derivatization to a more stable, volatile ester. Headspace GC is particularly useful for volatile analytes. researchgate.net |

| Liquid Chromatography (LC) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase. Preferred for non-volatile compounds. researchgate.net | Can be used for direct analysis, but the reactivity of the acyl chloride with common protic solvents is a major challenge. |

| Mass Spectrometry (MS) | Detects ions and is highly sensitive for low-abundance species. Electrospray ionization (ESI) is a common interface for LC-MS. nih.gov | When coupled with LC (LC-MS/MS), it offers high sensitivity and specificity for detecting trace levels of the compound or its derivatives. nih.govnih.gov |

The control of PGIs in pharmaceutical synthesis is managed through a comprehensive quality risk assessment. triphasepharmasolutions.com Acyl halides are considered highly reactive PGIs. triphasepharmasolutions.com A key strategy is to control them at the earliest possible stage of the manufacturing process rather than trying to remove them from the final Active Pharmaceutical Ingredient (API). uu.nl

One of the primary tools for risk assessment is the calculation of "purge factors." triphasepharmasolutions.com A purge factor is a semi-quantitative measure of the ability of a manufacturing process (including reaction, workup, and purification steps) to remove a specific impurity. It is calculated based on the physicochemical properties of the impurity (e.g., volatility, reactivity, solubility) and the specific process conditions. triphasepharmasolutions.com

For a highly reactive PGI like this compound, its reactivity is a key factor in its removal. It will react readily with water, alcohols, or bases used during reaction workups, converting it into the less reactive and more easily removed 6-bromohexanoic acid or its corresponding ester. triphasepharmasolutions.com

Risk Classification of Genotoxic Impurities Based on Reactivity:

| Category | Reactivity | Examples | Control Implication |

| Category 1 | Highly reactive | Acyl halides, Thionyl chloride | High purge factor expected due to rapid reaction with process reagents (e.g., water, alcohols). triphasepharmasolutions.com |

| Category 2 | Moderately reactive | Alkyl halides, Michael acceptors | Purge factor depends heavily on specific process conditions and solubility. triphasepharmasolutions.com |

| Category 3 | Low reactivity | Aryl nitro compounds | May be carried through the process with minimal reaction; removal relies more on physical separation steps like crystallization or chromatography. triphasepharmasolutions.com |

Given its structure, this compound falls into Category 1 due to the acyl chloride group, but the alkyl bromide portion would be considered Category 2. However, the acyl chloride's high reactivity dominates its fate in most synthetic processes. A calculated purge factor of >1,000,000 would generally preclude the need for analytical testing of the impurity in the final API. triphasepharmasolutions.com

Atmospheric Chemistry and Environmental Fate of Halogenated Volatile Organic Compounds (VOCs)

Halogenated Volatile Organic Compounds (VOCs) can be released into the atmosphere from industrial processes. While specific atmospheric studies on this compound are not available, its behavior can be inferred from its chemical properties and the known atmospheric chemistry of similar compounds. As an acyl chloride, it is highly susceptible to hydrolysis and would react rapidly with atmospheric water vapor. This reaction would be its primary fate, limiting its atmospheric lifetime and transport potential.

The formation of tropospheric ozone is a complex photochemical process involving the oxidation of VOCs in the presence of nitrogen oxides (NOx) and sunlight. noaa.govsbq.org.br Similarly, Secondary Organic Aerosols (SOA) are fine particulate matter formed when the oxidation products of VOCs condense from the gas phase. nih.govresearchgate.net

The atmospheric oxidation products of 6-bromohexanoic acid (the hydrolysis product of this compound) could act as precursors for both ozone and SOA. The oxidation of larger organic molecules can lead to low-volatility products that are key to forming SOA. researchgate.net The structure of the parent hydrocarbon influences the SOA yield; for example, cyclic alkenes with more carbons tend to produce more SOA. nih.gov While 6-bromohexanoic acid is not an alkene, its six-carbon chain means its oxidation products could have sufficiently low volatility to contribute to SOA formation, particularly under conditions that favor aqueous-phase chemistry. copernicus.org These same oxidation cycles, in the presence of NOx, would also contribute to the net production of tropospheric ozone. noaa.gov

Advanced Safety Protocols for Handling Corrosive and Highly Reactive Chemical Reagents

This compound is classified as a corrosive and highly reactive chemical. tcichemicals.comsigmaaldrich.com It causes severe skin burns and eye damage, is harmful if inhaled, and reacts violently with water. tcichemicals.comthermofisher.com Therefore, stringent safety protocols are mandatory when handling this compound in an academic laboratory.

GHS Hazard Information for this compound:

| Pictogram | Signal Word | Hazard Statements |

| Danger | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. tcichemicals.com |

Advanced safety protocols involve a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls : All work with this compound must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation. questron.calouisville.edu Eyewash stations and safety showers must be immediately accessible. thermofisher.comfishersci.com

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:

Eye Protection : Chemical safety goggles and a full-face shield are necessary to protect against splashes. questron.cabrandeis.edu

Hand Protection : Chemical-resistant gloves (e.g., nitrile, reviewed for compatibility) must be worn. Gloves should be inspected before use and removed carefully to avoid skin contamination. thermofisher.combrandeis.edu

Body Protection : A flame-retardant lab coat, apron, or chemical-resistant suit should be worn. questron.ca Open-toed shoes are not permitted. brandeis.edu

Special Handling Procedures :

The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials like water and bases. tcichemicals.comfishersci.com

Use only the smallest amounts necessary for an experiment and transfer chemicals carefully within the fume hood. chemicals.co.uk

Never store corrosive liquids above eye level. brandeis.edu

Ensure all containers are properly labeled and kept closed when not in use. questron.ca

In case of a spill, absorb with an inert material (like sand or silica (B1680970) gel), and dispose of it as hazardous waste. fishersci.com Contaminated clothing must be removed immediately and washed before reuse. tcichemicals.com

Development of Standard Operating Procedures (SOPs) for Moisture-Sensitive Compounds

Given that this compound is a moisture-sensitive compound, reacting with water, it is imperative to develop and implement detailed Standard Operating Procedures (SOPs) for its safe handling. temple.edutcichemicals.comumich.edu These SOPs are designed to provide a framework for consistent and safe laboratory practices.

A comprehensive SOP for moisture-sensitive compounds like this compound should encompass the following key elements:

Hazard Assessment: A thorough evaluation of the risks associated with the chemical must be conducted before any work begins. temple.edu For this compound, this includes its corrosivity, potential to cause severe skin burns and eye damage, and respiratory irritation. tcichemicals.comsigmaaldrich.comtcichemicals.comchemical-label.com It is also crucial to recognize that it reacts with water, potentially releasing hazardous byproducts. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure. This includes, at a minimum, safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (such as nitrile gloves). temple.eduumich.edufishersci.com For procedures with a higher risk of aerosol generation, a respirator may be necessary. sigmaaldrich.com

Designated Work Area: All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment of vapors. temple.eduumich.edu The work area should be clean, and all necessary equipment should be readily accessible. pitt.edu

Special Handling Techniques: Due to its moisture sensitivity, techniques to exclude atmospheric moisture are essential. This may involve working under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques. umich.edupitt.edu All glassware and equipment must be thoroughly dried before use.

Emergency Procedures: The SOP must clearly outline the steps to be taken in case of an emergency, such as a spill, fire, or personal exposure. temple.educwu.edu This includes the location and proper use of safety showers, eyewash stations, and appropriate fire extinguishers. temple.eduumich.edu Contact information for emergency services and laboratory supervisors must be readily available. temple.edu

Table 1: Key Elements of an SOP for Moisture-Sensitive Compounds

| SOP Component | Description |

| Hazard Assessment | Identification of chemical hazards (corrosivity, reactivity with water, toxicity) and procedural risks. temple.edufishersci.com |

| Personal Protective Equipment (PPE) | Mandatory use of safety goggles, face shield, lab coat, and chemical-resistant gloves. temple.edufishersci.com Respirators may be needed for certain procedures. sigmaaldrich.com |

| Designated Area | Work must be conducted in a well-ventilated area, preferably a chemical fume hood. temple.eduumich.edu |

| Special Handling | Use of dry glassware and inert atmosphere techniques (glove box, Schlenk line) to prevent contact with moisture. umich.edupitt.edu |

| Emergency Procedures | Clear instructions for spills, personal exposure (skin/eye contact), and fires, including location of safety equipment. temple.educwu.edu |

Strategies for Containment and Spill Management of Halogenated Organic Compounds

Accidental spills of reactive halogenated organic compounds like this compound pose a significant risk in a laboratory setting. Effective spill management strategies are crucial to mitigate these risks.

In the event of a spill, the following steps should be taken:

Immediate Response: The first priority is to ensure the safety of all personnel. This involves alerting others in the vicinity and, if necessary, evacuating the area. temple.edu For large spills, emergency services should be contacted immediately. temple.edu

Containment: The spill should be contained to prevent it from spreading. spillhero.com This can be achieved using spill containment kits, which typically include absorbent materials like spill pillows or pads. These materials should be distributed around the perimeter of the spill. spillhero.com

Cleanup: For small spills, absorbent materials can be placed directly on the spill. Once the liquid has been absorbed, the materials should be carefully collected using appropriate tools, such as a brush and scoop, and placed into a designated, labeled hazardous waste container. spillhero.com It is important not to use water for cleanup, as this compound reacts violently with it. fishersci.com

Decontamination: After the bulk of the spill has been cleaned up, the affected area should be decontaminated. cwu.edu The choice of decontamination agent will depend on the specific chemical. All materials used for decontamination should also be disposed of as hazardous waste. cwu.edu

Table 2: Spill Response Protocol for Halogenated Compounds

| Step | Action |

| 1. Immediate Response | Alert personnel and evacuate the area if necessary. temple.edu |

| 2. Containment | Use spill kits with absorbent materials to prevent the spill from spreading. spillhero.com |

| 3. Cleanup | Absorb the spilled material and place it in a sealed, labeled hazardous waste container. spillhero.com Avoid using water. fishersci.com |

| 4. Decontamination | Clean the affected surfaces with an appropriate decontaminating agent and dispose of all cleanup materials as hazardous waste. cwu.edu |

Environmentally Responsible Disposal of Halogenated Organic Waste from Research Activities

The proper disposal of halogenated organic waste is a critical aspect of environmentally responsible laboratory practice. ubc.ca Due to their chemical composition, these wastes require specialized treatment and must be handled separately from other chemical waste streams.

Key considerations for the disposal of halogenated organic waste include:

Segregation: Halogenated organic wastes must be collected in separate, clearly labeled containers from non-halogenated organic wastes. ubc.cabucknell.eduasta.edu.au This is because the disposal methods for these two types of waste differ significantly. Halogenated wastes are typically incinerated at high temperatures, a process that is more complex and costly than the fuel blending often used for non-halogenated wastes. ubc.caasta.edu.au

Labeling and Storage: Waste containers must be accurately labeled with their contents to ensure proper handling and disposal. bucknell.eduillinois.edu They should be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials. illinois.edu

Waste Minimization: Laboratories should adopt practices to minimize the generation of hazardous waste whenever possible. spillhero.com This can include careful planning of experiments to use the minimum amount of material necessary and avoiding the mixing of different waste streams.

Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor. asta.edu.au This ensures that the waste is treated and disposed of in compliance with all relevant environmental regulations.

Table 3: Guidelines for Halogenated Organic Waste Disposal

| Guideline | Description |

| Segregation | Collect halogenated and non-halogenated organic wastes in separate, designated containers. ubc.cabucknell.eduasta.edu.au |

| Labeling | Clearly and accurately label all waste containers with their contents. bucknell.eduillinois.edu |

| Storage | Store waste containers in a secure, well-ventilated area, with lids tightly sealed. illinois.edu |

| Minimization | Implement strategies to reduce the volume of hazardous waste generated. spillhero.com |

| Professional Disposal | Arrange for the collection and disposal of all hazardous waste by a licensed contractor. asta.edu.au |

Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀BrClO sigmaaldrich.comnih.gov |

| Molecular Weight | 213.50 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid tcichemicals.com |

| Boiling Point | 130 °C at 20 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.395 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.486 sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 110 °C (230 °F) - closed cup sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 22809-37-6 sigmaaldrich.comsigmaaldrich.com |

Prospective Research Trajectories and Emerging Paradigms for 6 Bromohexanoyl Chloride

Exploration of Novel Reaction Spaces and Catalytic Systems for Enhanced Selectivity and Efficiency